molecular formula C10H15N3O B12937025 1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-39-1

1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12937025
CAS No.: 88723-39-1
M. Wt: 193.25 g/mol
InChI Key: JGXJOSNQZTZVRA-UHFFFAOYSA-N
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Description

1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a heterocyclic compound that features both piperidine and imidazole rings

Preparation Methods

The synthesis of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with an imidazole derivative under controlled conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method is advantageous due to its high yield, shorter reaction times, and environmentally friendly approach.

Chemical Reactions Analysis

1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or imidazole ring can be substituted with other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and conditions like microwave irradiation . Major products formed from these reactions include various substituted piperidine and imidazole derivatives.

Scientific Research Applications

1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The imidazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone lies in its dual-ring structure, which provides a versatile platform for various chemical modifications and applications.

Conclusion

1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a compound of significant interest due to its unique structure and wide range of applications

Properties

CAS No.

88723-39-1

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C10H15N3O/c1-8(14)9-7-11-10(12-9)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12)

InChI Key

JGXJOSNQZTZVRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)N2CCCCC2

Origin of Product

United States

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